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Compound of Interest

Compound Name: 2,2-Difluoropropane

Cat. No.: B1294401

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-
difluoropropane (CAS No: 420-45-1). The information is tailored for researchers, scientists,
and professionals in drug development who require a detailed understanding of the molecule's
structural and electronic properties as revealed by various spectroscopic techniques. This
document presents quantitative data in structured tables, details the experimental protocols for
acquiring such data, and includes a visualization of the spectroscopic analysis workflow.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for 2,2-
difluoropropane.

Mass Spectrometry (MS)

Mass spectrometry of 2,2-difluoropropane provides critical information about its molecular
weight and fragmentation patterns under ionization. The electron ionization (El) mass spectrum
Is characterized by a prominent molecular ion and several key fragment ions.

Table 1: Electron lonization Mass Spectrometry Data for 2,2-Difluoropropane
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

80 25 [C3H6F2]++ (Molecular lon)
65 100 [C3H5F2]+

64 40 [C3HAF2]+e

45 35 [C2H2F]+

40 15 [C3H4]+e

39 20 [C3H3]+

Data sourced from NIST
Standard Reference Database
69.

Table 2: Gas Phase lon Energetics Data for 2,2-Difluoropropane

lon Appearance Energy (eV) Other Products
C2H2F2+ 11.57 £0.03 CH4
C2H3F2+ 11.81 £ 0.03 CH3

Data sourced from the NIST
WebBook, citing Williamson,
LeBreton, et al., 1976.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen and fluorine nuclei within the 2,2-difluoropropane molecule.

Table 3: 1H NMR Spectroscopic Data for 2,2-Difluoropropane
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Parameter Value Reference
] ) WHITE, H.F. ANAL.CHEM. 37,
Chemical Shift (8) 1.61 ppm
403 (1965)[2]
) WHITE, H.F. ANAL.CHEM. 37,
Coupling Constant (J H,F) 17.76 Hz
403 (1965)[2]
o ] Inferred from coupling to 2
Multiplicity Triplet

equivalent F atoms

Solvent and reference
standard were not explicitly
stated in the source but are
typically CCl4 and TMS,
respectively, for this type of

compound in older literature.

Table 4: 1°F NMR Spectroscopic Data for 2,2-Difluoropropane

Parameter Value Reference
] ) WHITE, H.F. ANAL.CHEM. 37,
Chemical Shift (8) -85.04 ppm
403 (1965)[2]
WHITE, H.F. ANAL.CHEM. 37,
Reference CFCI3
403 (1965)[2]
o Inferred from coupling to 6
Multiplicity Septet

equivalent H atoms

Infrared (IR) and Raman Spectroscopy

Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational

assignments for 2,2-difluoropropane are not readily available in the public domain literature.

However, based on the known structure of 2,2-difluoropropane and general spectroscopic

principles for halogenated alkanes, the following vibrational modes are expected.

Table 5: Expected Vibrational Modes for 2,2-Difluoropropane
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] ) Expected Wavenumber . o
Vibrational Mode Spectroscopic Activity
Range (cm™?)

C-H stretch 2900-3000 IR, Raman
C-H bend (asymmetric) ~1450 IR, Raman
C-H bend (symmetric) ~1380 IR, Raman
C-F stretch (asymmetric) 1100-1300 IR (strong), Raman
C-F stretch (symmetric) 1000-1100 IR, Raman (strong)
C-C stretch 800-1200 IR, Raman
CF2 deformation 500-700 IR, Raman
C-C-C deformation 300-500 IR, Raman

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are based on standard laboratory practices for the
analysis of volatile liquid compounds.

Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of 2,2-difluoropropane, identifying the molecular ion
and major fragment ions.

Methodology:

o Sample Introduction: A small amount of liquid 2,2-difluoropropane is introduced into the
mass spectrometer via a gas chromatography (GC) column or a direct insertion probe. Given
its volatility, a GC inlet is ideal.

 lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) in the ion source. This process removes an electron from the molecule,
forming a positively charged molecular ion ([C3H6F2]+¢) and causing it to fragment.
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o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio
(m/z).

o Detection: A detector records the abundance of each ion at a specific m/z value.

» Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *°F NMR spectra of 2,2-difluoropropane to determine chemical
shifts and coupling constants.

Methodology:

o Sample Preparation: A solution is prepared by dissolving a small amount (5-10 mg) of 2,2-
difluoropropane in a deuterated solvent (e.g., chloroform-d, CDCI3) in an NMR tube. A
small amount of a reference standard (e.g., tetramethylsilane, TMS, for *H NMR) is added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
locked onto the deuterium signal of the solvent, and the field homogeneity is optimized
through a process called shimming.

e 1H NMR Acquisition: The instrument is tuned to the resonance frequency of protons. A series
of radiofrequency pulses are applied to the sample, and the resulting free induction decay
(FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-
noise ratio.

e 19F NMR Acquisition: The spectrometer is tuned to the resonance frequency of fluorine-19. A
similar pulse sequence and data acquisition process as for *H NMR is followed. A common
reference for °F NMR is trichlorofluoromethane (CFCI3).

o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical
shift of the standard.
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Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 2,2-difluoropropane to identify its

functional groups and vibrational modes.

Methodology:

Sample Preparation (Neat Liquid): One to two drops of liquid 2,2-difluoropropane are
placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared
radiation. The plates are pressed together to form a thin liquid film.

Background Spectrum: An empty spectrometer is run to obtain a background spectrum of the
ambient atmosphere (primarily water vapor and carbon dioxide).

Sample Spectrum: The salt plate assembly containing the sample is placed in the
spectrometer's sample holder. The infrared beam is passed through the sample, and the
transmitted radiation is measured by a detector.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of
transmittance or absorbance versus wavenumber (cm~1).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of 2,2-difluoropropane to identify its

vibrational modes, particularly those that are weakly active or inactive in the IR spectrum.

Methodology:

Sample Preparation: Liquid 2,2-difluoropropane is placed in a glass capillary tube or a
cuvette.

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g.,
a 532 nm or 785 nm laser) is used.

Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected
at a 90° or 180° angle to the incident beam. The collected light is passed through a filter to
remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).
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e Spectral Analysis: The remaining Raman scattered light is dispersed by a grating and
detected. The resulting Raman spectrum is a plot of intensity versus the Raman shift (in
cm~1), which is the difference in energy between the incident and scattered photons.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow and the type of information obtained from each
spectroscopic method for the analysis of 2,2-difluoropropane.

Spectroscopic Techniques

Derived Information
' g Raman Spectroscopy
>

Vibrational Modes
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(C3H6F2) Structural Elucidation

»

Chemical Environment of H & F Aulav Structure

Nuclear Magnetic Resonance (NMR) L Connectivity (J-coupling) Confirmation

Mass Spectrometry (MS) > Molecular Weight
Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 2,2-Difluoropropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294401#spectroscopic-data-for-2-2-
difluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C420451&Units=SI&Mask=2069
https://www.chemicalbook.com/SpectrumEN_420-45-1_1HNMR.htm
https://www.benchchem.com/product/b1294401#spectroscopic-data-for-2-2-difluoropropane
https://www.benchchem.com/product/b1294401#spectroscopic-data-for-2-2-difluoropropane
https://www.benchchem.com/product/b1294401#spectroscopic-data-for-2-2-difluoropropane
https://www.benchchem.com/product/b1294401#spectroscopic-data-for-2-2-difluoropropane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

